molecular formula C14H9NO2S B14086240 2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4h)-one

2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4h)-one

Cat. No.: B14086240
M. Wt: 255.29 g/mol
InChI Key: YWWRMWAWBUHZAY-UHFFFAOYSA-N
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Description

2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4h)-one is a useful research compound. Its molecular formula is C14H9NO2S and its molecular weight is 255.29 g/mol. The purity is usually 95%.
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Biological Activity

2-Phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5(4H)-one is a compound belonging to the oxazolone family, known for its diverse biological activities. This article delves into the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The molecular structure of this compound features a phenyl group and a thiophene moiety linked to an oxazolone core. The synthesis typically involves the condensation of appropriate aldehydes with oxazolone derivatives under acidic or basic conditions. Various synthetic routes have been explored to enhance yield and purity, often employing techniques such as refluxing in organic solvents or using microwave-assisted synthesis.

Antimicrobial Activity

Research has demonstrated that oxazolone derivatives exhibit significant antimicrobial properties. In one study, 2-phenyl derivatives showed notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Micrococcus spp. The minimum inhibitory concentration (MIC) values for these compounds were reported as low as 4 µg/mL against Candida albicans .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various in vitro assays. Compounds in the oxazolone series have shown promising antiproliferative effects against human cancer cell lines. For instance, derivatives with electron-donating groups exhibited enhanced activity compared to those with electron-withdrawing substituents . The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory properties of this compound were assessed through various models, including carrageenan-induced paw edema tests. Results indicated that the oxazolone derivatives significantly reduced inflammation markers, suggesting their potential as anti-inflammatory agents .

Antioxidant Activity

In vitro studies have shown that oxazolones possess strong antioxidant capabilities, inhibiting lipid peroxidation effectively. The average inhibition rates for certain derivatives reached up to 86.5%, highlighting their potential role in combating oxidative stress-related diseases .

Case Studies

StudyFindings
Study 1Evaluated the antimicrobial effects of oxazolone derivatives; MIC values demonstrated strong activity against S. aureus and C. albicans .
Study 2Investigated anticancer properties; compounds showed significant antiproliferative effects on various cancer cell lines .
Study 3Assessed anti-inflammatory activity using paw edema models; significant reduction in inflammation was observed .
Study 4Examined antioxidant properties; compounds exhibited high inhibition rates against lipid peroxidation .

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Antimicrobial Mechanism : Disruption of bacterial cell membranes and inhibition of essential enzymes.
  • Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways and modulation of signaling pathways involved in cell proliferation.
  • Anti-inflammatory Mechanism : Inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX.
  • Antioxidant Mechanism : Scavenging of free radicals and enhancement of endogenous antioxidant defenses.

Properties

Molecular Formula

C14H9NO2S

Molecular Weight

255.29 g/mol

IUPAC Name

2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H

InChI Key

YWWRMWAWBUHZAY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2

Origin of Product

United States

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